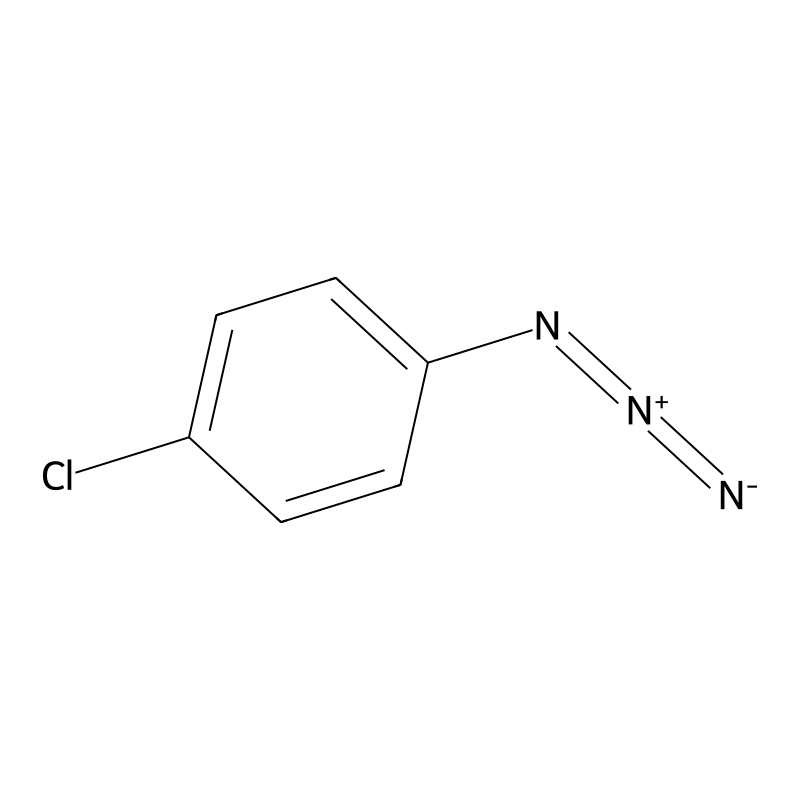

1-Azido-4-chlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Azido-4-chlorobenzene is a para-substituted aryl azide, a class of compounds widely utilized as key building blocks in organic synthesis. Its primary utility stems from the azide group's participation in highly reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for forming stable 1,2,3-triazole linkages. The para-chloro substituent modifies the electronic properties of the azide group and, critically, serves as a reactive handle for subsequent functionalization via palladium-catalyzed cross-coupling reactions, offering a distinct advantage over simpler aryl azides.

Research Fit

References

- [6] Click Chemistry: Mechanistic and Synthetic Perspectives. In: Synthesis of 1,2,3-Triazoles. Wiley-VCH; 2018:1-32.

- [9] Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

Replacing 1-Azido-4-chlorobenzene with other halo-analogs (e.g., fluoro-, bromo-) or the parent azidobenzene is often not viable due to significant impacts on reactivity and synthetic potential. The nature of the halogen atom directly influences the electronic character of the azide, affecting reaction kinetics in cycloadditions. Furthermore, the carbon-chlorine bond possesses a well-characterized reactivity profile for palladium-catalyzed cross-coupling reactions like Sonogashira or Suzuki, which is not readily achievable with the more inert carbon-fluorine bond and differs significantly from the more reactive carbon-bromine or carbon-iodine bonds. This makes 1-azido-4-chlorobenzene a specific choice for multi-step syntheses requiring sequential 'click' and cross-coupling transformations.

Substitution Risk

References

- [4] Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- [17] Fu, N., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(10), 1345–1356.

Dual-Mode Reactivity: A Specific Advantage in Sequential Cross-Coupling and Click Chemistry

1-Azido-4-chlorobenzene offers unique bifunctionality not present in simpler analogs like azidobenzene or 1-azido-4-fluorobenzene. The C-Cl bond is sufficiently reactive for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, while the C-F bond is generally unreactive under these conditions. At the same time, the azide group remains available for efficient CuAAC click reactions. This allows for a planned synthetic sequence where the azide can be reacted first, followed by a subsequent C-C bond formation at the chlorine site, a critical capability for building complex molecular architectures.

| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |

| Target Compound Data | Aryl chlorides are established substrates for Sonogashira coupling, though typically less reactive than bromides or iodides. |

| Comparator Or Baseline | Aryl fluorides (e.g., 1-azido-4-fluorobenzene) are generally unreactive and require specialized, harsh conditions. Azidobenzene lacks a halide handle for this reaction. |

| Quantified Difference | Qualitative but significant difference in synthetic capability under standard Sonogashira conditions. |

| Conditions | Typical Sonogashira reaction conditions (Pd catalyst, Cu(I) co-catalyst, amine base). |

This dual reactivity enables more efficient and convergent synthetic routes, making it the superior choice for constructing molecules requiring both triazole linkages and further aryl functionalization.

Enhanced Photochemical Reactivity for Covalent Surface Functionalization

In photochemical applications where the azide is converted to a highly reactive nitrene for covalent bond formation, halogen substitution provides a key advantage over unsubstituted phenyl azide. The introduction of chlorine atoms onto the aromatic ring has been shown to suppress undesirable ring-expansion side reactions of the singlet phenylnitrene intermediate. This suppression increases the yield of desired insertion and addition reactions, leading to more efficient and cleaner functionalization of surfaces or biomolecules compared to the parent azidobenzene.

| Evidence Dimension | Yield of nitrene insertion/addition products |

| Target Compound Data | Increased yields due to suppression of nitrene ring-expansion. |

| Comparator Or Baseline | Unsubstituted phenyl azide, which is more prone to ring-expansion side reactions, leading to lower yields of the desired covalent adducts. |

| Quantified Difference | Qualitative improvement in reaction efficiency and product purity. |

| Conditions | Photolysis (UV irradiation) to generate singlet nitrene from the aryl azide precursor. |

For applications in surface coating, polymer grafting, or photo-crosslinking, using 1-azido-4-chlorobenzene results in a higher density of covalent linkages and fewer undesirable byproducts compared to unsubstituted azidobenzene.

Tunable Electrochemical Properties for Controlled Reduction

The electrochemical reduction potential of the azide group is directly influenced by the electronic nature of the para-substituent. Electron-withdrawing groups like chlorine make the reduction of the corresponding diazonium salt (a related precursor) easier. This principle extends to the azide, where the chloro-substituent shifts the reduction potential compared to azidobenzene or analogs with electron-donating groups. This allows for selective electrochemical reduction or use in systems where a specific redox window is required, providing a level of control not available with the unsubstituted parent compound.

| Evidence Dimension | Electrochemical Reduction Potential |

| Target Compound Data | Reduction potential is shifted to be less negative (easier to reduce) due to the electron-withdrawing chloro group. |

| Comparator Or Baseline | Azidobenzene (unsubstituted) has a more negative reduction potential. Analogs with electron-donating groups (e.g., methoxy) have even more negative potentials. |

| Quantified Difference | A positive shift in reduction potential, consistent with Hammett parameter correlations. |

| Conditions | Cyclic voltammetry in an appropriate solvent and electrolyte system. |

In electrosynthesis or the design of redox-active materials, selecting 1-azido-4-chlorobenzene allows for precise tuning of the reduction potential to match the requirements of the electrochemical system.

Sequential Synthesis of Complex Molecules

This compound is the right choice for synthetic strategies that require an initial, clean CuAAC 'click' reaction followed by a subsequent C-C bond formation. An example is the synthesis of complex pharmaceutical intermediates or functional materials where a triazole linker is first installed, and the still-intact C-Cl bond is then used as a handle for a Sonogashira or Suzuki coupling to add another molecular fragment.

Efficient Photochemical Surface Modification

For creating robust, covalently modified surfaces on polymers or other materials via photochemistry. The chloro-substituent enhances the efficiency of nitrene insertion by minimizing wasteful side reactions, making it a preferred reagent over azidobenzene for applications requiring high-density, clean surface functionalization.

Development of Fungicidal Agents and Substituted Triazoles

The compound serves as a key precursor in the synthesis of biologically active 1,2,3-triazoles. Its defined reactivity allows for reliable construction of the triazole core, which is a common scaffold in medicinal chemistry and agrochemicals, including fungicides.

Application Fit

References

- [4] Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- [10] 4-Chlorophenyl azide. Wikipedia.

- [17] Fu, N., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(10), 1345–1356.

XLogP3

Melting Point

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Explore Compound Types